

# An In-depth Technical Guide to Sari 59-801 (CAS 80565-58-8)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Sari 59-801**, with the Chemical Abstracts Service (CAS) number 80565-58-8, is a novel, orally effective hypoglycemic agent.[1] Its primary mechanism of action is the stimulation of insulin secretion from pancreatic  $\beta$ -cells. This technical guide provides a comprehensive overview of the basic information, biological activity, and proposed mechanism of action of **Sari 59-801**, based on available scientific literature. All quantitative data is presented in structured tables, and a proposed signaling pathway is visualized using a DOT language diagram. While this guide aims to be thorough, it should be noted that detailed experimental protocols from primary sources and a complete synthesis pathway are not fully available in the public domain and represent areas for further investigation.

## **Core Compound Information**

**Sari 59-801** is chemically identified as 2-(dimethylamino)-1-(2-(3-ethyl-5-methylisoxazol-4-yl)-1H-indol-3-yl)ethan-1-ol.[1][2] Its fundamental properties are summarized in the table below.



| Property          | Value                                                                                   | Reference |
|-------------------|-----------------------------------------------------------------------------------------|-----------|
| CAS Number        | 80565-58-8                                                                              | [1]       |
| IUPAC Name        | 2-(dimethylamino)-1-(2-(3-<br>ethyl-5-methylisoxazol-4-<br>yl)-1H-indol-3-yl)ethan-1-ol |           |
| Molecular Formula | C18H23N3O2                                                                              | _         |
| Molecular Weight  | 313.39 g/mol                                                                            |           |
| Appearance        | Solid powder                                                                            |           |
| Solubility        | Soluble in DMSO                                                                         | _         |
| Storage           | Store at -20°C                                                                          | _         |

# **Biological Activity and Efficacy**

**Sari 59-801** has demonstrated significant hypoglycemic effects in various animal models, which are attributed to its ability to stimulate insulin release.

#### In Vivo Activity

Studies in fasting mice and rats have shown that oral administration of **Sari 59-801** leads to a dose-dependent decrease in blood glucose levels and a corresponding increase in plasma insulin. The effective doses for these effects are summarized below.

| Species      | Parameter                                 | Value     |
|--------------|-------------------------------------------|-----------|
| Fasting Mice | Hypoglycemic ED25 (2-hr)                  | 110 mg/kg |
| Fasting Mice | Plasma Insulin ED50                       | 47 mg/kg  |
| Fasting Rats | Hypoglycemic ED25 (2-hr)                  | 86 mg/kg  |
| Fasting Rats | Plasma Insulin Increase (at<br>100 mg/kg) | 62%       |



Interestingly, **Sari 59-801** was found to be more potent in producing hypoglycemia in obese mice (ED25 = 47 mg/kg) compared to their lean littermates (ED25 = 131 mg/kg).

## **In Vitro Activity**

Experiments using isolated rat islets of Langerhans have confirmed the direct stimulatory effect of **Sari 59-801** on insulin secretion.

| Concentration | Effect on Insulin Release |  |
|---------------|---------------------------|--|
| 0.05 mM       | Significant stimulation   |  |
| 0.3 mM        | Maximum stimulation       |  |

#### **Mechanism of Action**

The primary target of **Sari 59-801** is believed to be the insulin receptor, and its activity is associated with the Protein Tyrosine Kinase/Receptor Tyrosine Kinase (RTK) pathway. Research by Hanson et al. (1985) suggests that the stimulation of insulin secretion by **Sari 59-801** is dependent on calcium influx into pancreatic  $\beta$ -cells, rather than an increase in intracellular cyclic AMP (cAMP) levels.

#### **Role of Calcium Influx**

The pivotal role of calcium in the action of **Sari 59-801** is supported by the following experimental observations:

- The effect of Sari 59-801 on insulin secretion is abolished in the absence of extracellular Ca2+.
- Agents that block Ca2+ entry into β-cells, such as verapamil, nifedipine, and CoCl2, inhibit the insulin-releasing effect of Sari 59-801.
- Sari 59-801 was shown to increase the uptake of 45Ca2+ in isolated islets, and this effect was blocked by verapamil.

#### **Independence from cAMP Pathway**



The stimulatory effect of **Sari 59-801** on insulin secretion is not mediated by an increase in intracellular cAMP. This is evidenced by:

- Direct measurement of cAMP levels in islets treated with Sari 59-801 showed no significant increase.
- The effects of Sari 59-801 are potentiated by phosphodiesterase inhibitors (theophylline and 1-methyl-3-isobutylxanthine) and adenylate cyclase activators (forskolin), which act through the cAMP pathway. This suggests that Sari 59-801 acts via a separate, parallel pathway that converges with the cAMP pathway to enhance insulin secretion.

## **Proposed Signaling Pathway**

Based on the available data, a proposed signaling pathway for **Sari 59-801** is presented below. It is hypothesized that **Sari 59-801** interacts with the insulin receptor on pancreatic  $\beta$ -cells, initiating a signaling cascade that leads to the opening of voltage-dependent calcium channels and subsequent influx of Ca2+, which is a key trigger for insulin exocytosis.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medkoo.com [medkoo.com]
- 2. Sari 59-801|CAS 80565-58-8|DC Chemicals [dcchemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sari 59-801 (CAS 80565-58-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681469#sari-59-801-cas-80565-58-8-basic-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com